

Application Notes and Protocols: YS121 in Rodent Models of Inflammation

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Compound of Interest

Compound Name: 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

Cat. No.: B1683517

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Introduction

YS121, also known as **2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid**, is a novel small-molecule inhibitor with dual activity against microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).^{[1][2][3]} This dual inhibition allows YS121 to effectively block the production of two key pro-inflammatory mediators, prostaglandin E2 (PGE2) and leukotrienes (e.g., LTB4), making it a promising candidate for therapeutic intervention in inflammatory diseases.^{[1][3][4]} These application notes provide a summary of the reported in vitro and in vivo data for YS121 and detailed protocols for its use in a common rodent model of acute inflammation.

Data Presentation

In Vitro Activity of YS121

| Target Enzyme | Inhibition (IC50) | Assay Conditions | Reference |
|--|-----------------------------------|----------------------------|-----------|
| microsomal prostaglandin E2 synthase-1 (mPGES- 1) | 3.4 μ M | Cell-free assay (human) | [2][3] |
| 5-lipoxygenase (5- LOX) | 6.5 μ M | [2] | |
| Cyclooxygenase-1 (COX-1) | 24.8% inhibition at 10 μ M | [4] | |
| Cyclooxygenase-2 (COX-2) | 38% inhibition at 10 μ M | [4] | |

Cellular Activity of YS121

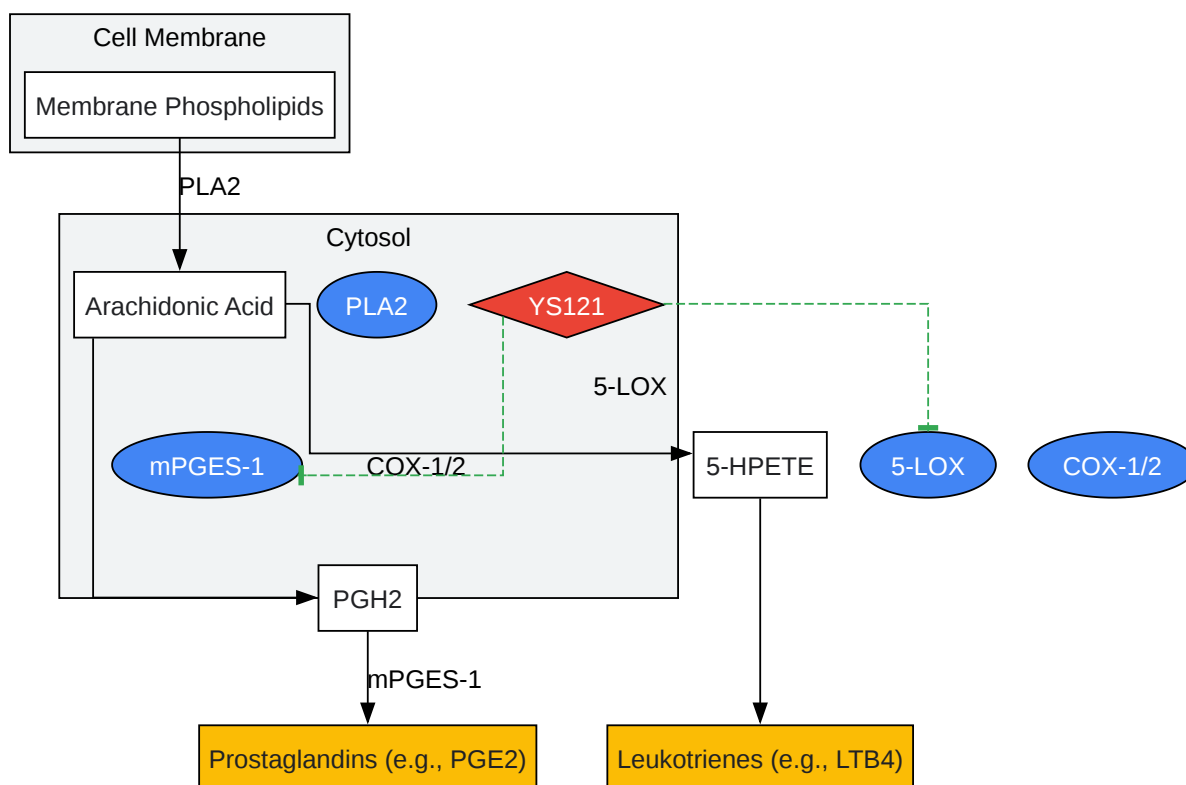
| Cell Type | Effect | Potency (EC50/IC50) | Assay Conditions | Reference |
|---|---------------------------------|------------------------|-----------------------------------|-----------|
| A549 cells (human lung carcinoma) | Reduction of PGE2 production | EC50 = 12 μ M | IL-1 β -stimulated | [2] |
| Human Whole Blood | Inhibition of PGE2 formation | IC50 = 2 μ M | Lipopolysacchari de-stimulated | [3] |

In Vivo Anti-Inflammatory Activity of YS121 in a Rat Model

| Animal Model | Treatment | Key Findings | Reference |
|---|------------------------|--|-----------|
| Carrageenan-induced pleurisy in rats | 1.5 mg/kg YS121 (i.p.) | - 62% inhibition of exudate formation- 40% inhibition of cell infiltration- Reduced pleural levels of PGE2 and LTB4 | [1][3][5] |

Signaling Pathway of YS121 Action

YS121 exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid cascade. By inhibiting mPGES-1, it prevents the conversion of PGH2 to the pro-inflammatory prostaglandin PGE2. Simultaneously, its inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent inflammatory mediators. This dual action provides a more comprehensive blockade of inflammatory pathways compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.



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YS121 dual inhibition of mPGES-1 and 5-LOX.

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.[1][3]

Pleurisy is induced by the injection of carrageenan into the pleural cavity, leading to fluid accumulation (exudate), leukocyte infiltration, and the production of inflammatory mediators.

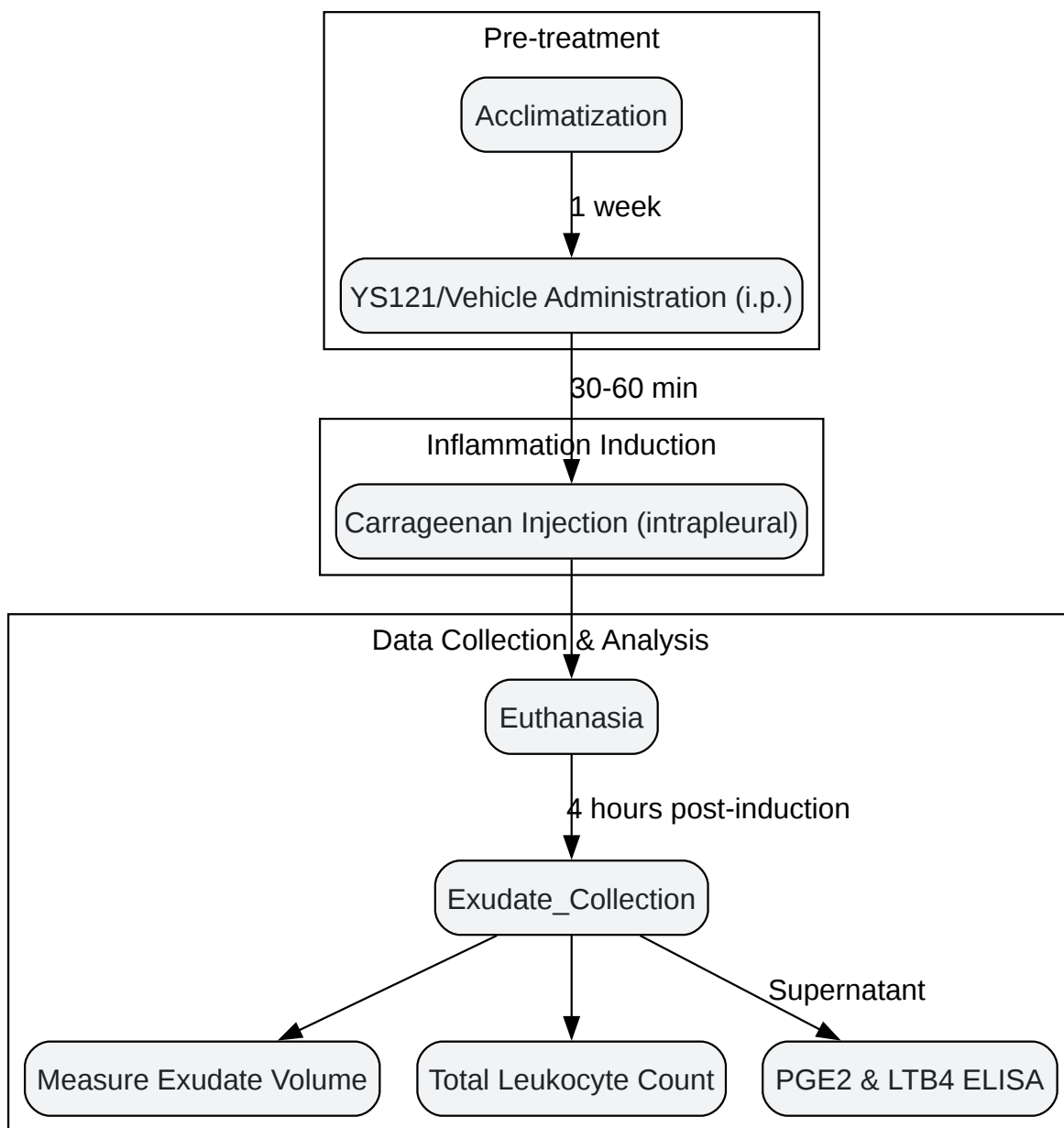
Materials:

- YS121
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Carrageenan solution (e.g., 1% in sterile saline)
- Male Wistar rats (or other suitable strain)
- Anesthetic (e.g., isoflurane)
- Heparinized tubes
- Phosphate-buffered saline (PBS)
- Turk's solution
- Hemocytometer or automated cell counter
- ELISA kits for PGE2 and LTB4

Procedure:

- Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
- YS121 Administration: Administer YS121 (e.g., 1.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes to 1 hour before the induction of pleurisy.[3]

- **Induction of Pleurisy:** Anesthetize the rats and inject 0.1-0.2 mL of carrageenan solution into the right pleural cavity.
- **Euthanasia and Sample Collection:** At a predetermined time point (e.g., 4 hours post-carrageenan injection), euthanize the animals.
- **Pleural Exudate Collection:** Open the chest cavity and carefully collect the pleural exudate using a pipette. Wash the pleural cavity with a known volume of PBS (e.g., 1 mL) and pool with the exudate.
- **Exudate Volume and Leukocyte Count:** Measure the total volume of the collected fluid. Centrifuge an aliquot of the exudate, resuspend the cell pellet, and count the number of leukocytes using a hemocytometer after dilution in Turk's solution.
- **Mediator Analysis:** Centrifuge the remaining exudate to remove cells and store the supernatant at -80°C. Measure the concentrations of PGE2 and LTB4 in the supernatant using specific ELISA kits according to the manufacturer's instructions.



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Workflow for carrageenan-induced pleurisy model.

Conclusion

YS121 has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its dual inhibitory action on mPGES-1 and 5-LOX presents a promising therapeutic strategy for inflammatory conditions. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of YS121 in rodent models of inflammation.

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